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Guanosine-2'-2H Monohydrate

RNA NMR spectroscopy spectral overlap reduction NMR-window strategy

Spectral crowding in ¹H NMR of RNA >50 nt collapses resonance assignment. Guanosine-2'-2H Monohydrate eliminates the H2' signal via ≥97% site-specific deuteration, enabling unambiguous sequential walk and distance restraint generation in large RNA constructs. • ~2× T₁/T₂ relaxation enhancement vs. unlabeled RNA extends NMR size limit • +1 Da mass shift for interference-free LC-MS/MS quantification of guanosine nucleotides • Directly probes sugar pucker (C2'-endo vs. C3'-endo) via J-coupling & RDC measurement Supplied as monohydrate crystalline solid; enzymatically convertible to [2'-2H]-GTP for in vitro transcription incorporation.

Molecular Formula C₁₀H₁₄DN₅O₆
Molecular Weight 302.26
Cat. No. B1161216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-2'-2H Monohydrate
Synonyms2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-2’-d;  DL-Guanosine-2’-d;  Guanine Ribonucleoside-2’-d;  9-β-D-Ribofuranosylguanine-2’-d;  2-Aminoinosine-2’-d;  NSC 19994-2’-d;  Vernine-2’-d; 
Molecular FormulaC₁₀H₁₄DN₅O₆
Molecular Weight302.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.01 g / 0.025 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine-2'-2H Monohydrate Overview


Guanosine-2'-2H Monohydrate is a site-specifically deuterated purine ribonucleoside in which the hydrogen atom at the C2' position of the ribose ring is replaced by deuterium (2H), supplied as the monohydrate crystalline solid [1]. It bears the unlabeled parent CAS number 118-00-3 (guanosine) and has a molecular weight of 302.26 g·mol−1 (C10H14DN5O6), reflecting a +1 Da mass shift relative to unlabeled guanosine monohydrate . The compound belongs to the class of stable-isotope-labeled nucleosides employed as building blocks for non-uniform isotope labeling strategies in solution NMR spectroscopy, isotope-dilution mass spectrometry, and mechanistic enzymology. Its defining feature—selective replacement of a single hydrogen with deuterium at the ribose 2' methine carbon—distinguishes it from both globally deuterated and alternatively positioned mono-deuterated guanosine analogs.

Why Guanosine-2'-2H Monohydrate Is Irreplaceable


Position-specific deuteration at the ribose C2' site is non-fungible because the C2' methine proton occupies a structurally and mechanistically unique locus in nucleic acid chemistry. In NMR structural biology, the H2' proton is one of the most crowded and diagnostically important sugar resonances; its selective deuteration (or retention as the sole protonated site) is central to the 'NMR-window' strategy that enables resonance assignment and structure determination of RNA constructs exceeding 50 nucleotides, a size regime where unlabeled or uniformly labeled RNA spectra collapse under spectral overlap and line-broadening [1]. In mass spectrometry, the +1 Da mass shift of mono-deuteration at C2' is chemically distinct from the +15 Da shift of [13C10,15N5]-guanosine or the +2 to +13 Da shifts of poly-deuterated analogs, dictating which isotopologue distribution and MS channel is interrogated during isotope-dilution quantification [2]. In mechanistic enzymology, the C2' position bears the ribose 2'-hydroxyl group directly involved in ribozyme catalysis and sugar conformational transitions; deuteration at C2' introduces a kinetic isotope effect specific to chemistry at this position, whereas deuteration at C1', C3', C4', or C5' probes different bond-making/breaking events. Generic substitution with a differently positioned deuterated guanosine—or with unlabeled, uniformly 13C/15N-labeled, or 13C10,15N5-dual-labeled guanosine—therefore answers a fundamentally different experimental question and generates data that are not cross-comparable.

Guanosine-2'-2H Monohydrate: Comparative Evidence


NMR Spectral Simplification via C2' Deuteration

Incorporation of C2'-deuterated guanosine nucleotides into oligo-RNA reduces both resonance line-width and spectral overlap by eliminating the H2' proton signal from the deuterated position. In the 'NMR-window' concept, a small 1H segment is left NMR-visible while the remainder of the RNA is rendered NMR-invisible by incorporation of deuterated blocks. Cromsigt et al. (2000) demonstrated that this strategy, employing NTPs deuterated in the ribose ring except at specific positions such as H2', suffices to obtain all relevant proton resonance assignments and structure parameters necessary for structure determination of RNA systems larger than 50 nucleotides—a size at which unlabeled RNA spectra become intractable due to complete signal overlap and line-broadening [1]. Földesi et al. (2001) reported the chemical synthesis of guanosine-2',3',4',5',5'-2H5 with >97 atom % 2H at C2', C3', C4', and C5'/C5'', demonstrating that the deuteration level achievable at the C2' position exceeds 97% and provides near-quantitative suppression of the H2' resonance [2]. In the Uppsala NMR-window application on a 55-mer RNA, this deuteration level enabled unambiguous assignment of all non-exchangeable H1', H6, H8, H2, and H5 protons in the visible window, which would have been 'very difficult without the direct help of the deuterated analogue' [3].

RNA NMR spectroscopy spectral overlap reduction NMR-window strategy

Relaxation Enhancement in Deuterated RNA

Deuteration of the ribose ring produces a dramatic improvement in NMR relaxation properties. Tolbert and Williamson (1996) prepared ATP, GTP, UTP, and CTP with deuterium labels on the 3', 4', and 5' carbons and incorporated them into a 30-nucleotide HIV-2 TAR RNA construct. The nonselective T1 and T2 relaxation rates measured for the deuterated RNA were approximately twice as long as the T1 and T2 relaxation rates of the identically sequenced unlabeled RNA [1]. This doubling of relaxation times directly reduces 1H resonance line-widths (Δν ∝ 1/πT2), mitigates sensitivity losses from rapid transverse relaxation, and extends the effective size limit accessible to solution NMR. Maltseva et al. (1998) subsequently determined that the T1 and T2 of deuterated methine carbons in diastereospecifically deuterium-labeled nucleosides can be used as correction terms to obtain monoexponential 13C magnetization decay, enabling accurate correlation time determination for large RNA systems [2].

NMR relaxation RNA dynamics line-width narrowing

Sugar Conformation Analysis by C2' Deuteration

The C2' carbon of the ribose ring is the stereochemical pivot that distinguishes C2'-endo (South) from C3'-endo (North) sugar conformations, a key determinant of RNA helical geometry. MacDonald et al. (2002) demonstrated that enzymatic deuteration uniquely at the H2'' position (with >80% yield) allows measurement of the scalar (J) and residual dipolar couplings (RDC) for bond vectors attached to the C2' carbon of each ribose sugar, data that 'allow the accurate determination of sugar conformation' [1]. This capability is inaccessible with C1'-, C3'-, C4'-, or C5'-deuterated analogs, which silence different protons and probe different conformational parameters. From a procurement standpoint, Omicron Biochemicals' catalog pricing reveals that [2'-2H]guanosine monohydrate (NUC-065) is listed at $895 per 0.025 g, whereas [1'-2H]guanosine monohydrate (NUC-051) is priced at $2,465 per 0.025 g and [5',5''-2H2]guanosine monohydrate (NUC-043) at $2,395 per 0.025 g, making the C2'-deuterated variant the most economically accessible positional isomer for sugar conformation studies . The price premium of [1'-2H] over [2'-2H] (2.75-fold per unit mass) and of [5',5''-2H2] over [2'-2H] (2.68-fold per unit mass) reflects synthetic accessibility differences among the positional isomers .

sugar pucker conformation scalar coupling measurement residual dipolar coupling

Isotope-Dilution MS Internal Standard

Stable-isotope-labeled internal standards are essential for accurate quantification of nucleosides in biological matrices by LC-MS/MS, compensating for matrix effects, ion suppression, and extraction variability. Guanosine-2'-2H Monohydrate provides a +1 Da mass shift (monoisotopic mass 302.26 Da vs. 301.26 Da for unlabeled guanosine monohydrate) that is sufficient to distinguish the internal standard channel from the endogenous analyte channel in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes, while preserving near-identical chromatographic retention time and ionization efficiency . This M+1 shift is advantageous relative to M+15 ([13C10,15N5]-guanosine) in applications where the larger mass difference may place the internal standard outside the optimal scan window or where the cost differential is prohibitive. The review by Kellner et al. (2019) establishes that 'quantification of modified nucleosides in RNA by MS is only possible through the application of stable isotope labeled internal standards' [1], affirming the class-level requirement for compounds such as Guanosine-2'-2H Monohydrate in quantitative RNA modification analysis.

isotope dilution mass spectrometry LC-MS/MS quantification stable isotope internal standard

Isotopic Enrichment and Purity Specifications

The commercial specification for Guanosine-2'-2H Monohydrate (Omicron Biochemicals NUC-065) includes an isotopic enrichment of 97 atom-% 2H at the C2' position and a chemical purity of ≥95%, with the compound supplied as a white to off-white solid . This enrichment level is comparable to the >97 atom % 2H at C2' reported for guanosine-2',3',4',5',5'-2H5 in the Földesi et al. (2001) total synthesis [1], indicating that the mono-deuterated product achieves comparable site-specific enrichment to the perdeuterated version. The molecular weight of 302.26 Da (vs. 283.24 Da for anhydrous unlabeled guanosine, or 301.26 Da for unlabeled guanosine monohydrate) provides the +1 Da mass shift required for MS applications . Storage at −20°C is specified to maintain isotopic integrity . In comparison, unlabeled guanosine (Sigma-Aldrich, ≥97% HPLC) is available at approximately $3.25/g (bulk pricing), underscoring the isotope-labeling premium inherent to the deuterated product while also highlighting that the 2'-deuterated variant is the least expensive positional isomer in the specialty vendor catalog .

isotopic enrichment product specification quality control

Guanosine-2'-2H Monohydrate: Validated Applications


Large RNA Structure Determination by NMR

In this application, Guanosine-2'-2H Monohydrate is enzymatically converted to [2'-2H]-GTP and incorporated by in vitro transcription into RNA at all guanosine positions, in combination with other deuterated NTPs, to create a partially deuterated RNA in which only a strategically chosen short segment retains full 1H density. The ≥97% deuteration at C2' eliminates the H2' resonance from deuterated regions, suppressing spectral crowding to the point where the residual visible window yields assignable NOESY crosspeaks for sequential walk and distance restraint generation. As demonstrated by Cromsigt et al. (2000), this approach is effective for RNA systems larger than 50 nucleotides [1], and Agback et al. (2000) used it to identify two distinct A-type RNA helices in a 55-mer three-way junction RNA that could not have been assigned without the deuterated analog [2]. The approximately 2× enhancement in T1 and T2 relaxation rates relative to unlabeled RNA, quantified by Tolbert and Williamson (1996) [3], further extends the size range accessible to solution NMR. Laboratories studying viral RNA regulatory elements (e.g., HIV-1 Rev response element, 232 nt; hepatitis B virus ε RNA, 61 nt) and large ribozymes are the primary beneficiaries.

Ribose Sugar Pucker Determination

Guanosine-2'-2H Monohydrate serves as the precursor for nucleotides that carry a single deuteron at the H2'' position. Following MacDonald et al. (2002), enzymatic deuteration at the ribose 2' carbon (with >80% yield) enables measurement of one-bond and two-bond 1H-13C scalar couplings (1JCH, 2JCH) and residual dipolar couplings for bond vectors attached to the C2' carbon [4]. These J-coupling and RDC values directly report on the sugar pucker conformation (C2'-endo vs. C3'-endo populations), a critical parameter for understanding RNA and DNA helical geometry, drug-induced conformational changes, and protein-nucleic acid recognition interfaces. This application is uniquely served by the C2'-deuterated compound; deuteration at C1', C3', C4', or C5' does not provide the bond vector information needed for sugar pucker determination. The favorable pricing of [2'-2H]guanosine relative to other positional isomers ($895/0.025 g vs. $2,465/0.025 g for [1'-2H]) makes it the most economical entry point for sugar conformation studies among commercial options .

Isotope Dilution LC-MS/MS Quantification

Guanosine-2'-2H Monohydrate is employed as a stable-isotope-labeled internal standard for the absolute quantification of guanosine, guanosine monophosphate (GMP), cyclic GMP, GDP, and GTP in cell lysates, tissue homogenates, plasma, and urine by LC-MS/MS. The +1 Da mass shift (302.26 → fragmentation products) allows selected reaction monitoring channels to be set that are free from endogenous guanosine interference, while the near-identical physicochemical properties of the deuterated and unlabeled species ensure co-elution and equivalent ionization efficiency, thereby correcting for matrix effects, extraction recovery, and ion suppression. As established by Kellner et al. (2019), isotope-labeled internal standards are mandatory for accurate RNA modification quantification by mass spectrometry [5]. The M+1 shift provided by mono-deuteration at C2' represents the minimal viable mass difference, avoiding the potential for cross-talk from natural-abundance 13C isotopologues while preserving the closest possible chromatographic fidelity to the endogenous analyte.

Ribozyme Kinetic Isotope Effect Studies

The C2' hydroxyl group of guanosine residues plays a catalytic role in several classes of ribozymes, including the hammerhead, hairpin, hepatitis delta virus (HDV), and group I intron ribozymes. Substitution of the C2'-hydrogen with deuterium in Guanosine-2'-2H Monohydrate introduces a primary kinetic isotope effect (KIE) at the 2'-position that can be measured by comparing cleavage or ligation rate constants (kH/kD) for ribozymes containing the deuterated guanosine versus those containing unlabeled guanosine at the same position. A KIE value significantly greater than 1 at the C2' position provides direct evidence for rate-limiting involvement of the C2'-H bond in the catalytic step—whether through deprotonation of the 2'-OH, hydride transfer, or conformational gating. This approach is uniquely enabled by site-specific deuteration at C2'; deuteration at C3', C4', or C5' would probe different chemical steps and cannot substitute. The Foldesi et al. (2001) chemical synthesis validated that >97 atom % 2H at C2' is achievable [6], ensuring that measured KIE values accurately reflect the intrinsic isotope effect without dilution by residual protonated species.

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